![molecular formula C18H25N5O2 B5150379 N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide, commonly known as Ro 15-4513, is a chemical compound that has been extensively studied for its pharmacological properties. This compound belongs to the class of imidazobenzodiazepines and has been found to exhibit potent anxiolytic and sedative effects.
Mechanism of Action
Ro 15-4513 acts as a selective antagonist at the benzodiazepine binding site of the GABAA receptor. It binds to the receptor with high affinity and blocks the effects of benzodiazepine agonists. This results in a decrease in the activity of GABAergic neurons, leading to anxiolytic and sedative effects.
Biochemical and physiological effects:
Ro 15-4513 has been found to exhibit anxiolytic, sedative, anticonvulsant, and muscle relaxant effects in various animal models. It has also been shown to have effects on memory and learning, as well as on the regulation of the hypothalamic-pituitary-adrenal axis. Ro 15-4513 has been found to have a short half-life and is rapidly metabolized in the liver.
Advantages and Limitations for Lab Experiments
Ro 15-4513 has been widely used as a tool compound in pharmacological research. Its selective antagonism at the benzodiazepine binding site of the GABAA receptor makes it a useful tool to investigate the role of specific benzodiazepine binding sites in the brain. However, its short half-life and rapid metabolism can be a limitation in some experiments, as it may require frequent administration to maintain its effects.
Future Directions
There are several future directions for research on Ro 15-4513. One area of interest is the investigation of the role of specific benzodiazepine binding sites in the brain and their interactions with other drugs. Another area of interest is the development of new compounds based on Ro 15-4513 that exhibit improved pharmacokinetic properties and therapeutic potential. Additionally, further studies are needed to investigate the long-term effects of Ro 15-4513 on memory and learning, as well as its potential for abuse and dependence.
Synthesis Methods
Ro 15-4513 can be synthesized using a multi-step process that involves the condensation of 2-chloroethylamine with 2-methylimidazole, followed by the reaction of the resulting product with 6-(1,4-oxazepan-4-yl)nicotinic acid. The final step involves the conversion of the resulting ester into the amide using N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide.
Scientific Research Applications
Ro 15-4513 has been extensively studied for its pharmacological properties, particularly its anxiolytic and sedative effects. It has been used in various animal models to study the mechanisms of action of benzodiazepines and their interactions with other drugs. Ro 15-4513 has also been used as a tool compound to investigate the role of specific benzodiazepine binding sites in the brain.
properties
IUPAC Name |
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-3-22(14-17-19-7-9-21(17)2)18(24)15-5-6-16(20-13-15)23-8-4-11-25-12-10-23/h5-7,9,13H,3-4,8,10-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWLNZICEDFOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)N3CCCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.